molecular formula C13H9F3O B1607882 3,3',4-Trifluorobenzhydrol CAS No. 844683-65-4

3,3',4-Trifluorobenzhydrol

Cat. No.: B1607882
CAS No.: 844683-65-4
M. Wt: 238.2 g/mol
InChI Key: BNJQWECBHNESTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4-Trifluorobenzhydrol typically involves the reduction of the corresponding ketone, 3,3’,4-Trifluorobenzophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: While specific industrial production methods for 3,3’,4-Trifluorobenzhydrol are not well-documented, the general approach would involve large-scale reduction processes similar to those used in laboratory settings. The choice of reducing agent and reaction conditions would be optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3,3’,4-Trifluorobenzhydrol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,3’,4-Trifluorobenzhydrol is largely dependent on its chemical structure and the presence of trifluoromethyl groups. These groups can influence the compound’s reactivity and interactions with other molecules. In biological systems, the trifluoromethyl groups can enhance the compound’s lipophilicity, potentially affecting its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

    3,3’,4-Trifluorobenzophenone: The oxidized form of 3,3’,4-Trifluorobenzhydrol.

    3,3’,4-Trifluorotoluene: A related compound with similar trifluoromethyl groups but different functional groups.

    3,3’,4-Trifluorobenzoic acid: Another related compound with a carboxylic acid functional group.

Uniqueness: 3,3’,4-Trifluorobenzhydrol is unique due to its specific combination of trifluoromethyl groups and a hydroxyl group. This combination imparts distinct chemical properties, such as increased reactivity in certain types of reactions and enhanced lipophilicity, which can be advantageous in various research applications .

Properties

IUPAC Name

(3,4-difluorophenyl)-(3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJQWECBHNESTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=CC(=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375305
Record name 3,3',4-Trifluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844683-65-4
Record name 3,3',4-Trifluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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